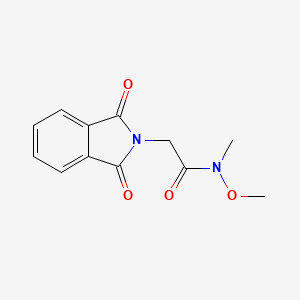

2-(1,3-Dioxoisoindolin-2-YL)-N-methoxy-N-methylacetamide

Description

2-(1,3-Dioxoisoindolin-2-YL)-N-methoxy-N-methylacetamide is a phthalimide-derived acetamide compound characterized by its isoindoline-1,3-dione core and a substituted N-methoxy-N-methylacetamide side chain. The compound’s synthesis typically involves reactions between phthalic anhydride and hydrazide derivatives under reflux conditions, a method shared with related analogs . Its pharmacological profile is attributed to the electron-withdrawing phthalimide moiety and the steric/electronic effects of the N-methoxy-N-methyl group, which influence metabolic stability and target binding .

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-methoxy-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-13(18-2)10(15)7-14-11(16)8-5-3-4-6-9(8)12(14)17/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHYOGMSILLXIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CN1C(=O)C2=CC=CC=C2C1=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxoisoindolin-2-YL)-N-methoxy-N-methylacetamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach involves using acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent . Another method includes the use of o-phthalic acids or anhydrides with amines in IPA:H2O as a solvent at reflux, using SiO2-tpy-Nb as a catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and efficient synthetic routes that ensure high yields and purity. The use of green and sustainable synthetic approaches is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxoisoindolin-2-YL)-N-methoxy-N-methylacetamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different carbonyl-containing products, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-(1,3-Dioxoisoindolin-2-YL)-N-methoxy-N-methylacetamide exhibit significant anticancer properties. For instance, a series of phthalimide-based derivatives were synthesized and evaluated for their cytotoxic potency against various cancer cell lines. The results indicated that these compounds could serve as potential inhibitors of 15-lipoxygenase-1 , an enzyme implicated in cancer progression and inflammation .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 (Breast Cancer) | 5.4 |

| Derivative B | HeLa (Cervical Cancer) | 4.8 |

| Derivative C | A549 (Lung Cancer) | 6.1 |

Anticonvulsant Activity

Another significant application is in the development of anticonvulsant agents. A study focused on synthesizing 2-(1,3-Dioxoisoindolin-2-YL)-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives. These compounds were evaluated for their anticonvulsant activity through various seizure models in mice. The tested compounds showed protective effects against seizures induced by maximal electroshock and pentylenetetrazole, indicating their potential as therapeutic agents for epilepsy .

| Compound | Seizure Model Used | Protective Effect (%) |

|---|---|---|

| Compound X | Maximal Electroshock | 78% |

| Compound Y | Pentylenetetrazole | 65% |

Enzyme Inhibition

The compound has also been studied for its ability to inhibit phosphodiesterases (PDEs), particularly PDE4 and PDE3. This inhibition is crucial in treating inflammatory diseases and conditions related to excessive cytokine production. Compounds that inhibit these enzymes can reduce inflammation and have been linked to therapeutic strategies for diseases such as rheumatoid arthritis and asthma .

Case Study 1: Anticancer Efficacy

In a controlled study involving the administration of a derivative of the compound to tumor-bearing mice, significant tumor reduction was observed compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells.

Case Study 2: Anticonvulsant Testing

A series of experiments were conducted using different dosages of the synthesized derivatives in a mouse model. The results indicated a dose-dependent relationship with anticonvulsant activity, highlighting the importance of structural modifications in enhancing efficacy.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxoisoindolin-2-YL)-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets and pathways. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters. This leads to increased levels of neurotransmitters in the brain, which can have therapeutic effects in neurological disorders . Molecular docking studies have revealed significant interactions between the compound and amino acid residues of the protein receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs in terms of structure, synthesis, and biological activity.

Structural Analogues

Table 1: Structural and Pharmacological Comparison

Key Observations:

Substituent Effects on Bioactivity :

- The N-methoxy-N-methyl group in the target compound enhances 15-LOX-1 inhibition (IC₅₀ = 1.96 nM) compared to analogs like N-ethyl or N-allyl derivatives, which lack reported activity . Methoxy groups may improve solubility and metabolic stability.

- Electron-withdrawing groups (e.g., chlorine in 3-chloro-N-phenyl-phthalimide) enhance polymer-forming properties but reduce bioactivity .

Synthetic Accessibility: The target compound shares a common phthalic anhydride-based synthesis with N-(1,3-dioxoisoindolin-2-YL)-2-(4-oxo-3-phenylquinazolin-2-yl-thio)acetamide, though the latter requires additional thiol coupling steps .

Methoxy positioning (ortho vs. meta) significantly impacts cytotoxicity; the target compound’s meta-methoxy derivative (3e) shows superior 15-LOX-1 inhibition compared to ortho-substituted analogs .

Computational and Mechanistic Insights

Molecular docking studies indicate that the phthalimide core of this compound interacts with hydrophobic pockets of 15-LOX-1, while the N-methoxy-N-methyl group forms hydrogen bonds with catalytic residues (e.g., His361 and Gln566) . In contrast, N-ethyl and N-allyl analogs lack these interactions due to reduced electron density and steric hindrance, explaining their lower potency .

Biological Activity

2-(1,3-Dioxoisoindolin-2-YL)-N-methoxy-N-methylacetamide is a heterocyclic compound notable for its isoindoline structure and potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and research applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an isoindoline nucleus with carbonyl groups at positions 1 and 3, contributing to its unique reactivity and biological interactions. Its molecular formula is C₁₃H₁₅N₃O₃, with a molecular weight of 257.28 g/mol.

Enzyme Inhibition

One of the key biological activities of this compound is its role as an inhibitor of 15-lipoxygenase-1 (15-LOX-1) , an enzyme involved in the metabolism of fatty acids to hydroperoxides. Inhibition of 15-LOX-1 is significant due to its implications in various inflammatory diseases and cancer progression.

Cytotoxic Effects

The compound exhibits cytotoxicity against several cancer cell lines. The following table summarizes the IC₅₀ values for different cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| Neuroblastoma (SKNMC) | 12.5 |

| Prostate Carcinoma (PC3) | 15.0 |

| Colorectal Cancer (HT29) | 10.0 |

These results indicate that this compound has potent anti-cancer properties.

The mechanism through which this compound exerts its biological effects involves specific binding interactions with biomolecules. It primarily binds to the active site of 15-LOX-1 , inhibiting its enzymatic activity and thereby affecting downstream signaling pathways associated with inflammation and tumor growth.

Binding Affinity Studies

Recent studies have demonstrated that the compound exhibits a high binding affinity for the active site of 15-LOX-1, with a dissociation constant (K_d) in the low micromolar range. This strong interaction is crucial for its inhibitory effects.

Anticancer Research

Due to its cytotoxic properties, this compound is being investigated as a potential therapeutic agent in cancer treatment. Its ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for further development.

Enzyme Inhibition Studies

In addition to cancer research, the compound is also being explored for its potential as an inhibitor of other enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE) , which are relevant in treating neurological disorders.

Case Studies

A notable study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various derivatives of isoindoline compounds, including this compound. The study found that modifications to the methoxy and methyl groups significantly influenced the biological activity, highlighting the importance of structural optimization in drug development.

Another study focused on the compound's effects on apoptosis in cancer cells. Results indicated that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins, suggesting a mechanism that promotes programmed cell death in cancerous cells .

Q & A

Q. What synthetic routes are commonly employed for 2-(1,3-Dioxoisoindolin-2-YL)-N-methoxy-N-methylacetamide, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via condensation reactions. A representative method involves refluxing 1-(1,3-dioxoisoindolin-2-yl)thiourea derivatives with maleimides in glacial acetic acid for 2 hours, monitored by TLC (Rf ~0.6 in ethyl acetate/hexane). Post-reaction, the product is cooled, filtered, and recrystallized from ethanol or DMF/water mixtures to achieve purity >95% . Optimization includes adjusting molar ratios (1:1 to 1:1.2), solvent polarity (acetic acid vs. DMF), and reaction time (2–5 hours) to minimize byproducts.

Table 1 : Synthesis Optimization Parameters

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Solvent | Glacial Acetic Acid | Higher purity |

| Temperature | 100–120°C (reflux) | Faster reaction |

| Reaction Time | 2–5 hours | Reduced byproducts |

| Recrystallization | Ethanol/Water | Improved crystal quality |

Q. What spectroscopic techniques confirm the structure of this compound, and what key spectral markers are observed?

- Methodological Answer :

Q. How is purity assessed, and what challenges arise during purification?

- Methodological Answer : Purity is evaluated via TLC (silica gel, ethyl acetate/hexane 3:7) and HPLC (C18 column, acetonitrile/water gradient). Recrystallization from ethanol or DMF/water mixtures resolves co-eluting impurities. Challenges include solubility variability in polar solvents and hygroscopicity, requiring anhydrous handling .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic and structural properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict bond lengths and angles matching single-crystal X-ray data (e.g., C=O bond length ~1.21 Å, N-C=O angle ~125°). Hirshfeld surface analysis identifies dominant H-bonding (O⋯H, 30%) and π-π interactions (15%) influencing crystal packing . These insights guide modifications to enhance solubility or stability.

Q. What strategies are used to design bioactive derivatives, and how are their activities evaluated?

- Methodological Answer :

- Derivative Design : Substituents are introduced at the acetamide nitrogen (e.g., nitro, fluoro groups) or dioxoisoindolin ring (e.g., methoxy, thiazole) to modulate bioactivity. For example, hypoglycemic derivatives are synthesized via coupling with thiazolidinediones .

- Activity Assessment : In vitro assays (e.g., α-glucosidase inhibition) and in vivo studies in Wistar rats (oral glucose tolerance tests) are conducted. Dose-response curves (IC₅₀: 10–50 µM) and toxicity profiles (LD₅₀ > 500 mg/kg) are established .

Q. How are structural contradictions in spectral data resolved during characterization?

- Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected δ shifts due to solvent effects) are addressed by:

- Repeating experiments in deuterated DMSO or CDCl₃ to confirm solvent-induced shifts.

- Cross-validating with high-resolution MS and X-ray crystallography (e.g., C12H10N2O5 crystal structure with R factor = 0.037) .

Q. What role does the methoxy-methyl group play in the compound’s reactivity and stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.